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Compound of Interest

Compound Name: Tilapertin

Cat. No.: B1682373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tilapertin and Sarcosine, two inhibitors of the

glycine transporter type 1 (GlyT1). By modulating synaptic glycine levels, these agents have

been investigated for their therapeutic potential in treating central nervous system disorders,

particularly schizophrenia. This document summarizes their mechanisms of action, presents

available quantitative data, outlines relevant experimental protocols, and visualizes key

pathways to inform research and development efforts.

Mechanism of Action and Signaling Pathway
Both Tilapertin and Sarcosine act as inhibitors of the glycine transporter type 1 (GlyT1). GlyT1

is crucial for regulating the concentration of glycine in the synaptic cleft. By inhibiting GlyT1,

these compounds increase the extracellular levels of glycine. Glycine is an essential co-agonist

at the N-methyl-D-aspartate (NMDA) receptor. The potentiation of NMDA receptor activity,

which is hypothesized to be hypoactive in schizophrenia, is the primary mechanism through

which these inhibitors are thought to exert their therapeutic effects. Enhanced NMDA receptor

signaling can influence downstream pathways involved in synaptic plasticity, learning, and

memory.[1][2][3][4]

Sarcosine, in addition to its role as a GlyT1 inhibitor, also acts as a direct co-agonist at the

NMDA receptor's glycine binding site.[5][6] This dual mechanism may contribute to its overall

effect on NMDA receptor function.
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Figure 1: Mechanism of action of Tilapertin and Sarcosine.

Quantitative Data Comparison
The following table summarizes the available quantitative data for Tilapertin and Sarcosine. It

is important to note that publicly available data for Tilapertin is limited due to the early

termination of its clinical development.
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Parameter
Tilapertin (AMG
747)

Sarcosine Reference

GlyT1 Inhibition (IC50) Nanomolar potency
91 µM (human GlyT1

in HEK293 cells)
[7][8][9][10][11]

Selectivity Selective for GlyT1

Selective for GlyT1

over GlyT2 (>1000

µM)

[7][8][9][10][11]

NMDA Receptor

Activity
N/A (acts indirectly)

EC50 = 26 µM (co-

agonist)
[5]

Oral Bioavailability Orally bioavailable - [7][8][9][11]

Clinical Development

Status

Terminated in Phase 2

trials

Investigated in clinical

trials
[12][13][14]

Adverse Events of

Note

Stevens-Johnson

Syndrome/Toxic

Epidermal Necrolysis

(SJS/TEN) reported in

one participant

Generally well-

tolerated in clinical

trials

[13][14]

Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of glycine transport

inhibitors are provided below.

Glycine Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds on

GlyT1.

1. Cell Culture
HEK293 cells stably expressing human GlyT1 are cultured.

2. Compound Incubation
Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., Tilapertin or Sarcosine).

3. Radiolabeled Glycine Addition
[¹⁴C]Glycine is added to initiate the uptake reaction.

4. Incubation
The mixture is incubated for a defined period (e.g., 10-30 minutes) at room temperature.

5. Termination of Uptake
Uptake is stopped by washing the cells with ice-cold buffer.

6. Scintillation Counting
Intracellular radioactivity is measured using a scintillation counter to quantify glycine uptake.

7. Data Analysis
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
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Figure 2: Workflow for a typical glycine uptake assay.

Detailed Steps:

Cell Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the

human GlyT1 transporter are seeded in 96-well plates and cultured to confluence.

Assay Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution) is used for all

dilutions and washes.

Compound Preparation: Test compounds (Tilapertin, Sarcosine) are serially diluted to a

range of concentrations.

Inhibition Assay:

The cell culture medium is removed, and the cells are washed with the assay buffer.

Cells are pre-incubated with the test compounds or vehicle for a specified time.

A solution containing a fixed concentration of radiolabeled glycine (e.g., [14C]glycine or

[3H]glycine) is added to each well to initiate uptake.

The plates are incubated for a defined period at a controlled temperature.

Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold

assay buffer. The cells are then lysed to release the intracellular contents.

Quantification: The amount of radiolabeled glycine taken up by the cells is quantified using a

scintillation counter.

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of

a known GlyT1 inhibitor. Specific uptake is calculated by subtracting non-specific uptake

from total uptake. The concentration of the test compound that inhibits 50% of the specific

glycine uptake (IC50) is determined by non-linear regression analysis.

Electrophysiological Recordings for NMDA Receptor
Activity
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Whole-cell patch-clamp electrophysiology is used to measure the effect of GlyT1 inhibitors on

NMDA receptor-mediated currents in neurons.

Detailed Steps:

Slice Preparation: Coronal brain slices containing the hippocampus or cortex are prepared

from rodents.

Recording Setup: Slices are transferred to a recording chamber and continuously perfused

with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained

from pyramidal neurons.

NMDA Receptor Current Isolation: NMDA receptor-mediated excitatory postsynaptic currents

(EPSCs) are pharmacologically isolated by blocking AMPA/kainate receptors (e.g., with

NBQX) and GABAA receptors (e.g., with picrotoxin).

Baseline Recording: Baseline NMDA receptor-mediated EPSCs are recorded by stimulating

afferent fibers.

Compound Application: The GlyT1 inhibitor (Tilapertin or Sarcosine) is bath-applied to the

slice, and NMDA receptor-mediated EPSCs are recorded again.

Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated EPSCs before

and after the application of the inhibitor are compared to determine the extent of potentiation.

Animal Models of Schizophrenia
The efficacy of GlyT1 inhibitors in preclinical models of schizophrenia is often assessed using

behavioral paradigms that reflect the positive, negative, and cognitive symptoms of the

disorder.

Prepulse Inhibition (PPI) of the Acoustic Startle Response: This model assesses

sensorimotor gating, a process that is deficient in schizophrenia patients. A weaker acoustic

stimulus (prepulse) is presented shortly before a startling stimulus (pulse). A normal

response is a reduction in the startle reflex to the pulse.

Animals are placed in a startle chamber.
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A series of trials are conducted with the pulse alone, the prepulse alone, and the prepulse

followed by the pulse.

The startle response is measured by a motion sensor.

The percentage of PPI is calculated. GlyT1 inhibitors are tested for their ability to reverse

deficits in PPI induced by psychomimetic drugs like phencyclidine (PCP) or in certain

mouse strains.[4]

MK-801-Induced Cognitive Deficits: The NMDA receptor antagonist MK-801 is used to

induce cognitive impairments relevant to schizophrenia.

Animals are administered MK-801.

Cognitive function is assessed using tasks such as the novel object recognition test or the

Morris water maze.

The ability of GlyT1 inhibitors to reverse the cognitive deficits induced by MK-801 is

evaluated.[15]

Social Interaction Test: This test is used to model the negative symptoms of schizophrenia,

such as social withdrawal.

Two unfamiliar animals are placed in an open field, and their social interactions (e.g.,

sniffing, following) are recorded.

Deficits in social interaction can be induced by chronic administration of PCP.

The effect of GlyT1 inhibitors on restoring normal social interaction is measured.[15][16]

Conclusion
Tilapertin and Sarcosine both target the glycine transporter GlyT1, offering a potential

therapeutic strategy for enhancing NMDA receptor function. Tilapertin was developed as a

potent and selective inhibitor, but its clinical development was halted due to safety concerns.

Sarcosine, an endogenous amino acid, is a less potent GlyT1 inhibitor but also acts as a direct

NMDA receptor co-agonist. The choice between these or other GlyT1 inhibitors for further

research and development will depend on a careful evaluation of their efficacy, selectivity,
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pharmacokinetic properties, and safety profiles. The experimental protocols outlined in this

guide provide a framework for the continued investigation of these and other novel compounds

targeting the glycinergic modulation of NMDA receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/publication/309436809_Efficacy_and_safety_of_the_glycine_transporter_type-1_inhibitor_AMG_747_for_the_treatment_of_negative_symptoms_associated_with_schizophrenia
https://pubmed.ncbi.nlm.nih.gov/25869273/
https://pubmed.ncbi.nlm.nih.gov/25869273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3023951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3023951/
https://www.benchchem.com/product/b1682373#tilapertin-versus-sarcosine-as-glycine-transport-inhibitors
https://www.benchchem.com/product/b1682373#tilapertin-versus-sarcosine-as-glycine-transport-inhibitors
https://www.benchchem.com/product/b1682373#tilapertin-versus-sarcosine-as-glycine-transport-inhibitors
https://www.benchchem.com/product/b1682373#tilapertin-versus-sarcosine-as-glycine-transport-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682373?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

